- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

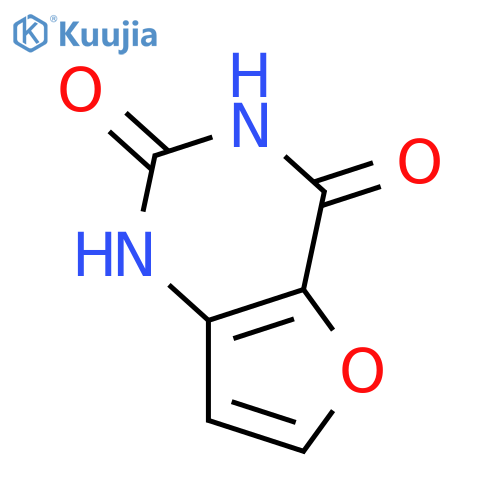

Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

furo3,2-dpyrimidine-2,4-diol structure

Nom du produit:furo3,2-dpyrimidine-2,4-diol

Numéro CAS:956034-06-3

Le MF:C6H4N2O3

Mégawatts:152.10756111145

MDL:MFCD11520867

CID:827241

PubChem ID:11564502

furo3,2-dpyrimidine-2,4-diol Propriétés chimiques et physiques

Nom et identifiant

-

- Furo[3,2-d]pyrimidine-2,4-diol

- 1H-furo[3,2-d]pyrimidine-2,4-dione

- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione

- furo3,2-dpyrimidine-2,4-diol

-

- MDL: MFCD11520867

- Piscine à noyau: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)

- La clé Inchi: UEICIOHAOMRQDE-UHFFFAOYSA-N

- Sourire: O=C1NC2=C(OC=C2)C(=O)N1

Propriétés calculées

- Qualité précise: 152.02200

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 0

Propriétés expérimentales

- Le PSA: 79.38000

- Le LogP: 0.63400

furo3,2-dpyrimidine-2,4-diol Informations de sécurité

furo3,2-dpyrimidine-2,4-diol Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

furo3,2-dpyrimidine-2,4-diol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-314223-10.0g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 10.0g |

$9571.0 | 2023-07-10 | |

| Enamine | EN300-314223-2.5g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 2.5g |

$2490.0 | 2023-09-05 | |

| Enamine | EN300-314223-0.25g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 0.25g |

$589.0 | 2023-09-05 | |

| Enamine | EN300-314223-0.1g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 0.1g |

$413.0 | 2023-09-05 | |

| Alichem | A089000433-10g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 10g |

$3142.11 | 2023-08-31 | |

| Alichem | A089000433-5g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 5g |

$2200.00 | 2023-08-31 | |

| Enamine | EN300-314223-5g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 5g |

$4909.0 | 2023-09-05 | |

| 1PlusChem | 1P00600E-250mg |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 250mg |

$287.00 | 2024-04-19 | |

| Ambeed | A697207-1g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 1g |

$850.0 | 2025-03-04 | |

| abcr | AB334496-1g |

Furo[3,2-d]pyrimidine-2,4-diol; . |

956034-06-3 | 1g |

€1771.00 | 2025-02-20 |

furo3,2-dpyrimidine-2,4-diol Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

Référence

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Référence

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water

Référence

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C

Référence

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Référence

- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Référence

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Référence

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Référence

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Référence

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

furo3,2-dpyrimidine-2,4-diol Raw materials

- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester

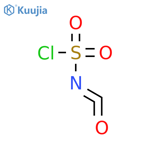

- Chlorosulfonyl isocyanate

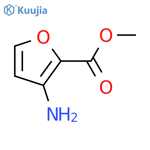

- Methyl 3-aminofuran-2-carboxylate

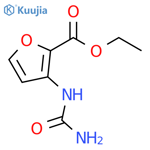

- Methyl 3-ureidofuran-2-carboxylate

furo3,2-dpyrimidine-2,4-diol Preparation Products

furo3,2-dpyrimidine-2,4-diol Littérature connexe

-

Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177

956034-06-3 (furo3,2-dpyrimidine-2,4-diol) Produits connexes

- 80028-29-1(1-Pyridin-4-ylpiperidine-3-carboxylic Acid)

- 2098092-69-2(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide)

- 511272-37-0((3R)-3-(2,4-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2098016-66-9((1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol)

- 1333222-41-5(2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine)

- 2679919-81-2(rac-3-(1R,3R)-3-(2,2,2-trifluoroacetamido)cyclohexylpropanoic acid)

- 861452-90-6(3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid)

- 1372795-26-0(6-bromo-7-methyl-1H-Benzotriazole)

- 1805128-74-8(2-(Difluoromethyl)-4-methyl-6-nitropyridine-3-carbonyl chloride)

- 82787-84-6(6-Methyl-1-benzothiophene-3-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:956034-06-3)furo3,2-dpyrimidine-2,4-diol

Pureté:99%/99%/99%

Quantité:100mg/250mg/1g

Prix ($):167.0/284.0/765.0